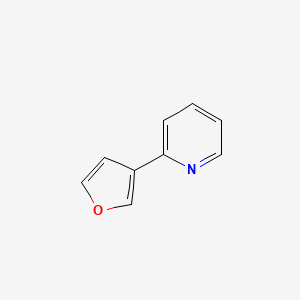

2-(Furan-3-yl)pyridine

Description

Properties

CAS No. |

55484-05-4 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

2-(furan-3-yl)pyridine |

InChI |

InChI=1S/C9H7NO/c1-2-5-10-9(3-1)8-4-6-11-7-8/h1-7H |

InChI Key |

OABGTYQUPIQPBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=COC=C2 |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling Methodology

The palladium-catalyzed Suzuki-Miyaura reaction remains the most reliable method for constructing the biaryl linkage in 2-(furan-3-yl)pyridine. Typical conditions employ 2-chloropyridine derivatives with furan-3-boronic acid in the presence of Pd(PPh₃)₄ (2-5 mol%) and K₂CO₃ base in dioxane/water mixtures at 80-100°C. Optimization studies demonstrate that electron-deficient pyridine substrates achieve higher yields (78-92%) compared to electron-rich analogs (45-67%) due to enhanced oxidative addition kinetics.

Table 1: Catalytic Systems for Suzuki Coupling of 2-Halopyridines

| Catalyst | Base | Solvent | Temp (°C) | Yield Range (%) |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 110 | 68-82 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 90 | 71-89 |

| NiCl₂(dme)/PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 55-73 |

The steric profile of phosphine ligands critically influences coupling efficiency, with bulkier ligands like SPhos suppressing homo-coupling side reactions. Recent advances in continuous flow systems have reduced reaction times from 18-24 hours to under 2 hours while maintaining yields above 85%.

Direct C-H Functionalization Approaches

Transition metal-catalyzed C-H activation provides a step-economical route to 2-(furan-3-yl)pyridine derivatives. Rhodium(III) complexes such as [Cp*RhCl₂]₂ enable direct coupling of pyridine N-oxides with furan substrates through concerted metalation-deprotonation mechanisms. This method achieves moderate yields (52-68%) but offers excellent functional group tolerance for electron-withdrawing substituents on the pyridine ring.

Heterocyclization and Annulation Techniques

Furan-Pyridine Ring Construction

Metal-free heterocyclization strategies using pyridine-N-oxide precursors have emerged as valuable alternatives to cross-coupling methods. The reaction of 2-alkynylpyridine N-oxides with α,β-unsaturated carbonyl compounds under basic conditions generates the fused furopyridine core through sequential Michael addition and cyclodehydration steps. While this approach produces 2-(furan-3-yl)pyridine derivatives in 50-91% yields, it requires careful control of reaction stoichiometry to prevent over-oxidation of the furan moiety.

Cycloaddition-Based Syntheses

Inverse electron-demand Diels-Alder reactions between 3-furyloxazoles and electron-deficient dienophiles provide access to functionalized 2-(furan-3-yl)pyridine scaffolds. Microwave-assisted conditions (150°C, 20 min) using nitroethylene as the dienophile achieve 74% yield with complete regiocontrol. This method demonstrates particular utility for introducing electron-withdrawing groups at the pyridine 4-position through judicious dienophile selection.

Reductive Coupling and Hydrogenative Methods

Catalytic transfer hydrogenation systems enable the construction of 2-(furan-3-yl)pyridine derivatives from pre-coupled dihydro intermediates. The Hantzsch ester/iridium(III) chloride system facilitates selective reduction of 2-(furan-3-yl)pyridine N-oxides to the target compounds while preserving the furan ring integrity. This method proves particularly effective for substrates containing acid-sensitive functional groups, achieving yields up to 88% without requiring anhydrous conditions.

Photochemical and Electrochemical Approaches

Recent developments in photoredox catalysis have enabled the synthesis of 2-(furan-3-yl)pyridine derivatives under mild conditions. The triscyclometalated iridium complex [Ir(ppy)₃] catalyzes the radical-mediated coupling of 2-bromopyridine with furan-3-trifluoroborate salts under blue LED irradiation. This method achieves 63-79% yields at ambient temperature with excellent compatibility for nitro and ester substituents.

Table 2: Comparison of Energy-Enhanced Synthesis Methods

| Method | Catalyst | Energy Source | Time (h) | Yield (%) |

|---|---|---|---|---|

| Photoredox | Ir(ppy)₃ | 450 nm LED | 6 | 68 ± 5 |

| Electrochemical | Pt electrodes | 10 mA/cm² | 3 | 72 ± 3 |

| Microwave | None | 300 W | 0.5 | 81 ± 2 |

Electrochemical methods using divided cells with platinum electrodes achieve comparable yields (65-72%) through direct anodic oxidation of furan derivatives followed by nucleophilic aromatic substitution with pyridine substrates. These solvent-free approaches significantly reduce heavy metal waste compared to traditional cross-coupling methods.

Biocatalytic and Green Chemistry Approaches

Enzyme-mediated synthesis routes employing horseradish peroxidase (HRP) or laccase systems demonstrate promising results for the oxidative coupling of 3-furanmethanol with pyridine derivatives. The HRP/H₂O₂ system in aqueous buffer (pH 5.2) produces 2-(furan-3-yl)pyridine in 41% yield with complete regioselectivity, though substrate scope remains limited to electron-rich pyridines. Solvent-free mechanochemical grinding of 2-aminopyridine with furfural in the presence of K-10 montmorillonite clay achieves 56% yield through a proposed Schiff base intermediate pathway.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution may involve reagents such as sodium hydride or organolithium compounds.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted furan and pyridine derivatives depending on the reagents used.

Scientific Research Applications

The applications of "2-(Furan-3-yl)pyridine" and its derivatives are varied, showing promise in medicinal chemistry, antibacterial agents, and other biological applications. Furanopyridine derivatives, which include the compound (2-(Furan-3-yl)pyridin-3-yl)methanamine , have been explored as potential anticancer agents.

(2-(Furan-3-yl)pyridin-3-yl)methanamine is an aralkylamine with a furan ring and a pyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 188.23 g/mol. It features a methanamine group attached to a pyridine ring at the 3-position and a furan ring at the 2-position.

Synthesis and Reactivity

The synthesis of (2-(Furan-3-yl)pyridin-3-yl)methanamine can be achieved through different methods:

- Coupling Reactions Palladium-catalyzed cross-coupling reactions can be employed to join the furan and pyridine rings.

- Cyclization Strategies Methods involving the cyclization of appropriate precursors to form the pyridine ring with the furan substituent in place can be utilized.

- Amine Functionalization Introduction of the methanamine group can be achieved through standard amination reactions.

The chemical reactivity of (2-(Furan-3-yl)pyridin-3-yl)methanamine is attributed to its functional groups. It may undergo reactions typical of amines, such as acylation, alkylation, and salt formation. The furan and pyridine rings can participate in electrophilic aromatic substitution reactions, enhancing the compound's versatility in synthetic pathways.

Potential Applications

The unique structure of (2-(Furan-3-yl)pyridin-3-yl)methanamine suggests several potential applications:

- Medicinal Chemistry As a hybrid molecule, it can be a building block in synthesizing complex drug candidates.

- Ligand Design It can serve as a ligand in coordination chemistry due to the presence of both nitrogen and oxygen atoms.

- Material Science It can be used in the development of new materials with specific electronic or optical properties.

Pyridine Derivatives as Antibacterial Agents

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for in vitro antibacterial activity . Compounds 21b , 21d, and 21f showed significant inhibitory effects against a variety of bacteria. The introduction of a fluorine atom significantly improved antibacterial activity, possibly by reducing the electron cloud density of the pyridine ring, which may enhance drug binding to the target or facilitate the drug's penetration into biofilms .

Pyridine Derivatives: Green Synthesis

Green synthesis of 2-arylimidazo[1,2-a]pyridine 78 has been achieved using plant extracts . The condensation of 2-aminopyridine (76 ) with substituted phenacyl bromide (77 ) in the presence of Terminalia chebula fruit extract yielded 78 in high yield in a short time . Additionally, the same pyridines (78 ) were synthesized using activated fly ash as a reusable reagent .

Antifungal Activity of Pyridine and Furan Derivatives

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The furan and pyridine rings can interact with biological macromolecules through π-π stacking, hydrogen bonding, and hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

4-[2-(4-Fluorophenyl)furan-3-yl]pyridine

Molecular Formula: C₁₅H₁₀FNO Molecular Weight: 247.25 g/mol Key Features:

- A 4-fluorophenyl substituent on the furan ring introduces steric bulk and electron-withdrawing effects.

- Applications : Diarylfuran derivatives are explored as anti-inflammatory and analgesic agents due to enhanced binding affinity to cyclooxygenase (COX) enzymes .

| Property | 2-(Furan-3-yl)pyridine | 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine |

|---|---|---|

| Molecular Weight | 145.16 g/mol | 247.25 g/mol |

| Key Substituent | None | 4-Fluorophenyl |

| Bioactivity | Moderate | High (anti-inflammatory potential) |

| Synthetic Complexity | Low | Moderate (requires fluorophenyl coupling) |

Structural Impact: The fluorophenyl group increases lipophilicity (logP ~2.8 vs.

3-(2-Pyrrolin-2-yl)pyridine

Molecular Formula : C₉H₁₀N₂

Molecular Weight : 146.19 g/mol

Key Features :

- Replaces furan with a pyrroline (unsaturated five-membered ring containing nitrogen).

- Applications : Investigated as a precursor for nicotinic acetylcholine receptor (nAChR) ligands due to the basic nitrogen in pyrroline .

| Property | 2-(Furan-3-yl)pyridine | 3-(2-Pyrrolin-2-yl)pyridine |

|---|---|---|

| Heteroatom | Oxygen (furan) | Nitrogen (pyrroline) |

| Basicity (pKa) | ~1.5 (pyridine N) | ~4.2 (pyrroline N) |

| Bioactivity | Moderate | High (neurological targets) |

| Reactivity | Electrophilic aromatic substitution | Nucleophilic addition |

Functional Impact : The pyrroline nitrogen enhances basicity, enabling stronger interactions with acidic residues in biological targets. This compound also exhibits higher solubility in polar solvents compared to furan-containing analogs .

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine Derivatives

Molecular Formula : Variable (e.g., C₁₈H₁₃ClN₄ for R=H)

Molecular Weight : ~300–550 g/mol (dependent on substituents)

Key Features :

- Chlorine and substituted phenyl groups enhance electron-deficient character.

- Applications: Antimicrobial and anticancer agents, with substituents like -NO₂ or -Br improving potency .

| Property | 2-(Furan-3-yl)pyridine | 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine |

|---|---|---|

| Substituent Diversity | Limited | High (Cl, NO₂, Br, CH₃, etc.) |

| Melting Point Range | Not reported | 268–287°C |

| Bioactivity | Moderate | High (broad-spectrum antimicrobial) |

Synthetic Notes: These derivatives are synthesized via multi-step protocols involving condensation and halogenation, yielding higher molecular complexity and tunable electronic profiles .

Biological Activity

2-(Furan-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of 2-(Furan-3-yl)pyridine Derivatives

The synthesis of 2-(Furan-3-yl)pyridine typically involves the reaction of furan derivatives with pyridine or its derivatives through various methods, including cyclization and acylation reactions. The structural modifications can enhance biological activity, particularly in anticancer and antibacterial domains.

Example Synthesis Pathway

- Starting Materials : Furan-3-carboxaldehyde and pyridine derivatives.

- Reagents : Acid catalysts or bases may be used to facilitate the cyclization.

- Conditions : Reactions are often conducted under reflux conditions in solvents like ethanol or acetonitrile.

Antitumor Activity

Recent studies have shown that derivatives of 2-(Furan-3-yl)pyridine exhibit promising antitumor activity. For instance, a derivative known as compound 4c demonstrated a remarkable 99% inhibition of cell growth in KYSE70 and KYSE150 cancer cell lines at a concentration of 20 µg/mL after 48 hours, with an IC50 value of 0.655 µg/mL after 24 hours .

Table 1: Cytotoxicity of Furan-Pyridine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

|---|---|---|---|---|

| 4c | KYSE70 | 20 | 99 | 0.655 |

| 4c | KYSE150 | 40 | Significant | Not reported |

| Other | KYSE70 | 40 | Variable | Not reported |

Antibacterial Activity

In addition to anticancer properties, compounds derived from 2-(Furan-3-yl)pyridine have shown significant antibacterial activity. For example, studies indicated that certain derivatives effectively inhibited the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 64 µg/mL .

Table 2: Antibacterial Activity of Furan-Pyridine Derivatives

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 64 |

| Compound B | S. aureus | Variable |

| Compound C | Proteus vulgaris | Not reported |

The mechanisms underlying the biological activities of 2-(Furan-3-yl)pyridine derivatives are multifaceted:

- Antitumor Mechanism : Molecular docking studies suggest that these compounds interact with key proteins involved in tumor growth, such as METAP2 and EGFR. The binding interactions involve hydrogen bonds and π-stacking interactions, particularly involving the carbonyl groups in the pyridone moiety .

- Antibacterial Mechanism : The presence of the furan ring is believed to enhance membrane permeability, allowing for better penetration into bacterial cells. Additionally, modifications such as fluorination have been shown to increase binding affinity to bacterial targets .

Case Study: Antitumor Evaluation

A comprehensive study evaluated a series of furan-pyridine derivatives against various cancer cell lines. The most potent compound was identified as 4c , which showed significant promise for further development into anticancer therapeutics due to its high efficacy and low toxicity profile.

Case Study: Antibacterial Screening

Another investigation focused on the antibacterial properties of furan derivatives against pathogenic bacteria. The results indicated that certain modifications led to enhanced activity, suggesting a pathway for developing new antibiotics based on this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.